2-Cyanocyclopent-1-ene-1-carboxylic acid
Description
2-Cyanocyclopent-1-ene-1-carboxylic acid is a cyclopentene derivative featuring a carboxylic acid group and a cyano (CN) substituent at the 1- and 2-positions of the ring, respectively. The conjugated double bond in the cyclopentene ring, combined with the electron-withdrawing cyano group, confers unique electronic and steric properties to the compound. This structure enhances its reactivity in organic synthesis, particularly in cycloaddition reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
2-cyanocyclopentene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(5)7(9)10/h1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUITCOQVYLRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chlorocyclopent-1-ene-1-carboxylic Acid
- Molecular Formula : C₆H₇ClO₂
- Average Mass : 146.57 g/mol
- Key Substituent : Chlorine at the 2-position.
- Structural Differences: Replaces the cyano group with chlorine.
- The carboxylic acid’s acidity is likely lower due to reduced electron withdrawal compared to the cyano group.
- Applications: Primarily used in synthetic intermediates for organochlorine compounds .
1-Cyanocyclopentanecarboxylic Acid
- Molecular Formula: C₇H₉NO₂
- Average Mass : 139.15 g/mol
- Key Substituent: Cyano group at the 1-position on a saturated cyclopentane ring.
- Structural Differences : Saturated cyclopentane ring vs. unsaturated cyclopentene in the target compound.
- The cyano group still enhances the acidity of the carboxylic acid.
- Safety Profile : Classified as acutely toxic (oral, Category 4) and irritating to skin and eyes (H302, H315, H319) .
(1R)-Cyclopent-2-ene-1-carboxylic Acid
- Molecular Formula : C₆H₈O₂
- Stereochemistry : Chiral center at the 1-position (R-configuration).
- Structural Differences: Lacks the cyano group; double bond at the 2-position.
- Reactivity: The carboxylic acid’s acidity is influenced by the adjacent double bond but is less pronounced than in the cyano-substituted analog. Stereochemistry may affect biological activity or crystallization behavior .
Ethyl 2-Aminocyclopent-1-ene-1-carboxylate
- Molecular Formula: C₈H₁₁NO₂
- Key Substituents: Amino group at the 2-position and ethyl ester at the 1-position.
- Structural Differences: Amino group (electron-donating) vs. cyano (electron-withdrawing); ester group vs. carboxylic acid.
- Reactivity: The amino group increases electron density on the ring, favoring electrophilic substitutions. The ester group is less acidic than a carboxylic acid, altering hydrolysis kinetics .
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